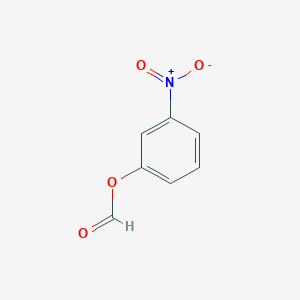
3-Nitrophenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl formate is an organic compound with the molecular formula C7H5NO4. It is a derivative of formic acid and 3-nitrophenol, characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl formate can be synthesized through the esterification of 3-nitrophenol with formic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitrophenyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-nitrophenol and formic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Hydrolysis: 3-Nitrophenol and formic acid.
Reduction: 3-Aminophenyl formate.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitrophenyl formate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Research into its derivatives has shown potential antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-nitrophenyl formate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 3-nitrophenol and formic acid. The nitro group can also undergo reduction or substitution reactions, leading to the formation of various derivatives with distinct biological activities.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl formate: Similar in structure but with the nitro group in the para position.
3-Nitrophenol: The parent compound without the formate ester group.
3-Aminophenyl formate: The reduced form of 3-nitrophenyl formate.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both the nitro and formate ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1988-17-6 |
|---|---|
Formule moléculaire |
C7H5NO4 |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
(3-nitrophenyl) formate |
InChI |
InChI=1S/C7H5NO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5H |
Clé InChI |
PMFKSGMYFPYBLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

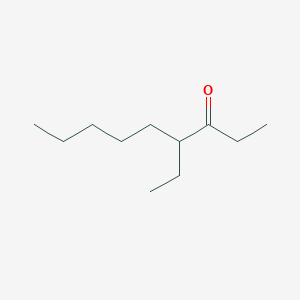
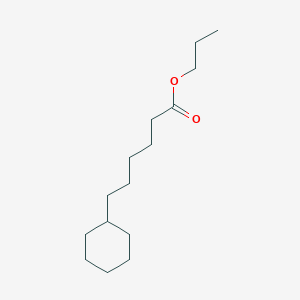
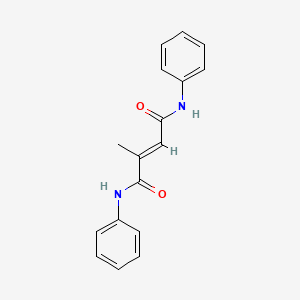
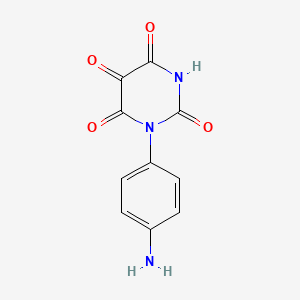
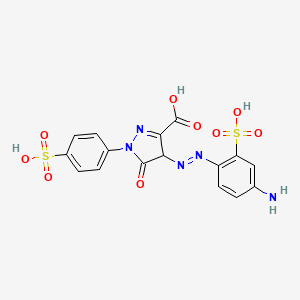
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
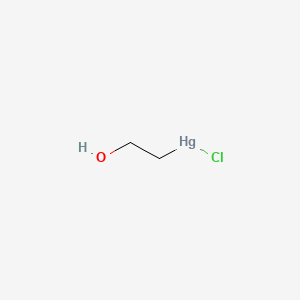
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)



![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
